
Lipoamido-PEG12-TFP ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lipoamido-PEG12-TFP ester is a single molecular weight, discrete polyethylene glycol (PEG) modification reagent. It consists of alpha-lipoic acid and a 2,3,5,6-tetrafluorophenyl (TFP) ester on opposite ends of a medium-length PEG spacer. The lipoic acid group forms two coordinate covalent bonds with metals, especially gold and silver, while the TFP ester reacts with free amines to form amide bonds .
Preparation Methods
The synthesis of Lipoamido-PEG12-TFP ester involves the conjugation of the carboxyl end of the PEG to an amino group to form an amide bond. The TFP ester end of the molecule reacts optimally with amines at pH 7.5 – 8.0. The lipoic acid end of the PEG linker can then be reacted with metals such as gold or silver. If reduction to dihydrolipoic acid (DHLA) is preferred, Tris (2-carboxyethyl)phosphine (TCEP) can be used to reduce lipoic acid to DHLA rapidly .
Chemical Reactions Analysis
Lipoamido-PEG12-TFP ester undergoes several types of chemical reactions:
Substitution Reactions: The TFP ester reacts with free amines to form amide bonds.
Reduction Reactions: The lipoic acid group can be reduced to DHLA using TCEP.
Coordination Reactions: The lipoic acid group forms coordinate covalent bonds with metals such as gold and silver
Scientific Research Applications
Lipoamido-PEG12-TFP ester has a wide range of scientific research applications:
Chemistry: Used for peptide or protein immobilization on metal surfaces and the formation of self-assembled monolayers (SAMs) on metal surfaces.
Biology: Facilitates the development of biosensors and other analytical tools.
Industry: Used in the development of sensors and other industrial applications
Mechanism of Action
The mechanism of action of Lipoamido-PEG12-TFP ester involves the formation of stable dative bonds between the lipoic acid group and metals such as gold and silver. The TFP ester reacts with free amines to form amide bonds, facilitating the crosslinking of molecules with amine functional groups to metal surfaces .
Comparison with Similar Compounds
Lipoamido-PEG12-TFP ester is unique due to its ability to form stable dative bonds with metals and its superior hydrolytic stability compared to N-hydroxysuccinimidyl (NHS) esters. Similar compounds include:
- Hydroxy-PEG12-TFP ester
- m-PEG12-NHS ester
- Aminooxy-PEG12-amido-PEG12 .
Properties
Molecular Formula |
C41H67F4NO15S2 |
|---|---|
Molecular Weight |
954.1 g/mol |
IUPAC Name |
(2,3,5,6-tetrafluorophenyl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[5-(dithiolan-3-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C41H67F4NO15S2/c42-35-33-36(43)40(45)41(39(35)44)61-38(48)5-8-49-10-12-51-14-16-53-18-20-55-22-24-57-26-28-59-30-31-60-29-27-58-25-23-56-21-19-54-17-15-52-13-11-50-9-7-46-37(47)4-2-1-3-34-6-32-62-63-34/h33-34H,1-32H2,(H,46,47) |
InChI Key |
GMQGFJRAMYKVOM-UHFFFAOYSA-N |
Canonical SMILES |
C1CSSC1CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)OC2=C(C(=CC(=C2F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



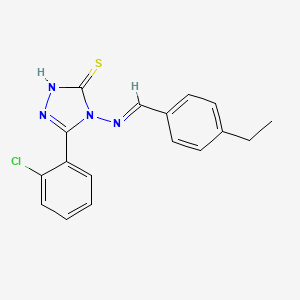
![sodium;(5Z)-5-[(4-pyridin-4-ylquinolin-6-yl)methylidene]-1,3-thiazolidin-3-ide-2,4-dione;hydrate](/img/structure/B12046795.png)
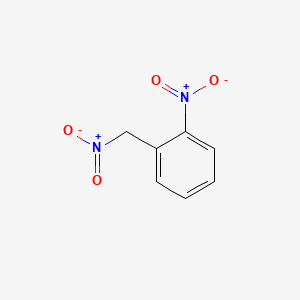
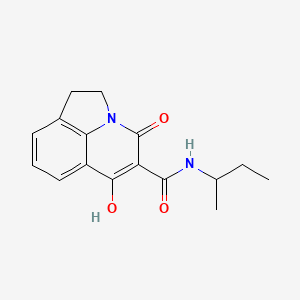
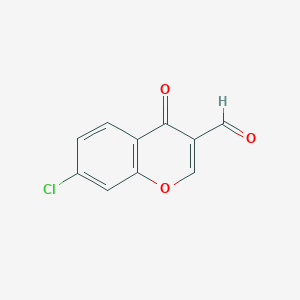
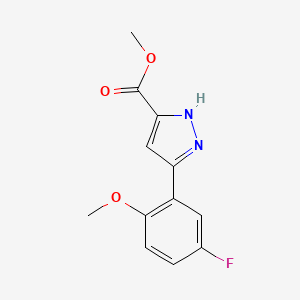
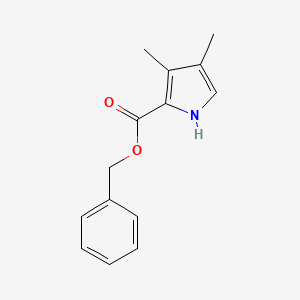
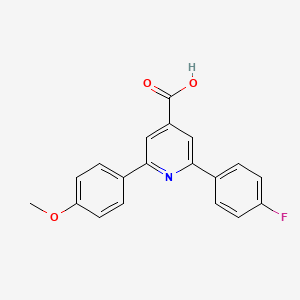

![6-Amino-1-phenyl-3-propyl-4-(thiophen-2-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12046834.png)


![[2-methoxy-4-[(E)-[2-(4-phenylmethoxyphenoxy)propanoylhydrazinylidene]methyl]phenyl] (E)-3-phenylprop-2-enoate](/img/structure/B12046846.png)
